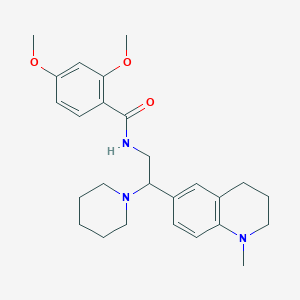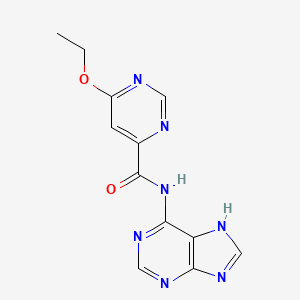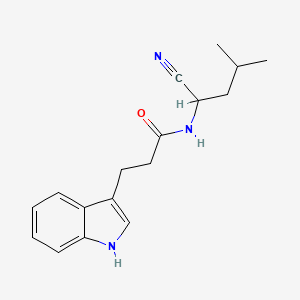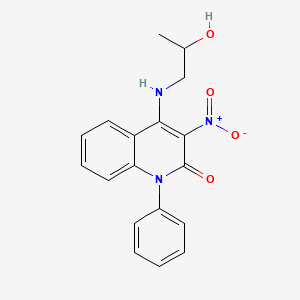
4-((2-hydroxypropyl)amino)-3-nitro-1-phenylquinolin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule likely to have multiple functional groups including an amino group, a nitro group, and a phenyl group. It seems to be a derivative of quinolin, a class of organic compounds that are often used in medicinal chemistry .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds are often synthesized using various building blocks and catalysts. For instance, new pyridine derivatives were synthesized starting from 2-amino benzothiazoles and 2-chloro pyridine-3-carboxylic acid . Another study synthesized a series of compounds using 4-(oxiran-2-ylmethoxy)-9H-carbazole and p-amino acetophenone as starting materials .Aplicaciones Científicas De Investigación
Fluorescence Properties and Molecular Probing
Fluorescence Applications : The fluorescence properties of some derivatives similar to 4-((2-hydroxypropyl)amino)-3-nitro-1-phenylquinolin-2(1H)-one have been evaluated for potential use as molecular fluorescent probes. These compounds, including those with substituted amino groups, have shown promise in binding to biomolecules, making them suitable for applications in biological imaging and molecular diagnostics (Motyka et al., 2011).
Cytotoxic Activity for Cancer Research
Anticancer Applications : Another area of research has focused on the synthesis of 3-hydroxyquinolin-4(1H)-one derivatives, which includes structures analogous to the compound . These derivatives have been assessed for their cytotoxic activity against various cancer cell lines, suggesting potential applications in cancer therapy. The fluorescent properties of these compounds also facilitate their use in tracking and studying cancer cells (Kadrić et al., 2014).
Chemical Synthesis and Medicinal Chemistry
Chemical Synthesis : Research into the preparation of 2-phenyl-3-hydroxyquinoline-4(1H)-one-5-carboxamides showcases the versatility of these compounds. With various substitutions, these derivatives exhibit potential as anticancer agents and have unique fluorescent properties, making them valuable in medicinal chemistry and drug discovery processes (Funk et al., 2015).
Corrosion Inhibition
Corrosion Inhibition : The compound and its derivatives have been studied for their potential as corrosion inhibitors, particularly for protecting metals in acidic environments. Such applications are crucial in industrial processes where metal corrosion can lead to significant economic losses and safety hazards (Verma et al., 2015).
Mecanismo De Acción
Target of Action
Similar compounds have been found to target enzymes such asAdenosine Deaminase , which plays a crucial role in purine metabolism and adenosine homeostasis .
Mode of Action
It can be inferred that the compound may interact with its target enzyme, potentially modulating its activity and thereby influencing the biochemical pathways it is involved in .
Biochemical Pathways
The compound likely affects the biochemical pathways associated with its target enzyme. For instance, Adenosine Deaminase is involved in the metabolism of adenosine, a molecule that plays a key role in various biochemical processes such as energy transfer and signal transduction .
Propiedades
IUPAC Name |
4-(2-hydroxypropylamino)-3-nitro-1-phenylquinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4/c1-12(22)11-19-16-14-9-5-6-10-15(14)20(13-7-3-2-4-8-13)18(23)17(16)21(24)25/h2-10,12,19,22H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKLVGBXRPADQPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC1=C(C(=O)N(C2=CC=CC=C21)C3=CC=CC=C3)[N+](=O)[O-])O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3Ar,8aR)-7,7-dimethyl-3,3a,5,6,8,8a-hexahydro-2H-furo[3,2-c]azepin-4-one](/img/structure/B2963332.png)
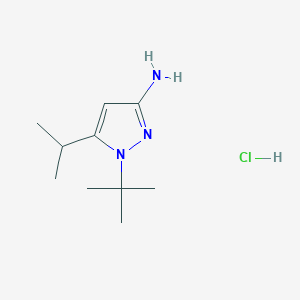
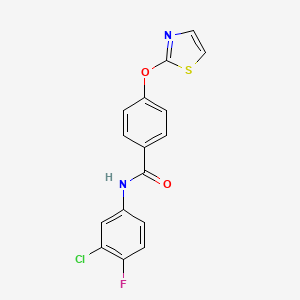
![2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)azetidin-3-ylidene]-2-fluoroacetic acid](/img/structure/B2963335.png)
![8-(furan-2-ylmethyl)-3-(3-hydroxypropyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2963337.png)
![Ethyl 4-({[(2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio]acetyl}amino)benzoate](/img/structure/B2963339.png)

![[3-(Difluoromethyl)oxetan-3-yl]methanamine](/img/structure/B2963343.png)
amino}acetic acid](/img/structure/B2963344.png)
![N1-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-phenyloxalamide](/img/structure/B2963349.png)
![N-(4-ethylphenyl)-2-[(4-oxo-3-propyl-[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2963350.png)
